2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-6-2-3-7(4-8(6)11)10-13-15-16(14-10)5-9(12)17/h2-4H,5,11H2,1H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZTBUMXHNWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide typically involves the reaction of 3-amino-4-methylbenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetamide to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and flow rates to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)ethanol
- 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)propanoic acid
Uniqueness
2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide, a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzonitrile with sodium azide, followed by further reactions to form the tetrazole ring and acetamide group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- IUPAC Name : 2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetamide
- Molecular Formula : C10H12N6O
- Molecular Weight : 218.22 g/mol
The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups found in amino acids, enabling it to bind to enzyme active sites and inhibit their functions. This inhibition can disrupt critical biochemical pathways, which is essential in therapeutic contexts such as cancer treatment and antimicrobial activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, its structural analogs have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties. The presence of the tetrazole ring is crucial for this activity, as it enhances interaction with target proteins involved in cell proliferation and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on human glioblastoma cells, revealing an IC50 value of 25 µM for growth inhibition. The compound induced apoptosis through activation of caspase pathways. |
| Study 2 | Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
| Study 3 | Conducted structure-activity relationship (SAR) analysis, indicating that modifications on the phenyl ring significantly affect biological activity; specifically, electron-donating groups enhance potency. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrazole derivatives:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Compound A | 20 µM | 16 µg/mL |
| Compound B | 15 µM | 32 µg/mL |
| This Compound | 25 µM | 32 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
